Lipid Catechol
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Overview
Description
Lipid Catechol, also known as 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2. It is a type of catechol, which is a class of compounds characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is known for its role in various biological and chemical processes, including its use as a precursor in the synthesis of other chemicals and its involvement in redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipid Catechol can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst. This reaction typically occurs at elevated temperatures and results in the formation of both catechol and hydroquinone .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide. This process is carried out at high temperatures and pressures, and the resulting catechol is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Lipid Catechol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include o-benzoquinone (from oxidation) and various substituted catechols (from substitution reactions) .
Scientific Research Applications
Lipid Catechol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Lipid Catechol involves its ability to undergo redox reactions. In biological systems, it can act as an antioxidant by donating electrons to neutralize free radicals. This process involves the formation of semiquinone radicals and o-benzoquinone, which can further participate in redox cycling . The molecular targets of this compound include various enzymes and proteins involved in oxidative stress responses .
Comparison with Similar Compounds
- Hydroquinone (1,4-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Catechin (a type of flavonoid with a catechol structure)
Lipid Catechol stands out due to its ortho arrangement of hydroxyl groups, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C41H79N2O5P |
---|---|
Molecular Weight |
711.0 g/mol |
IUPAC Name |
4-[[2-(diethylamino)ethylamino]-di(tetradecoxy)phosphorylmethyl]benzene-1,2-diol |
InChI |
InChI=1S/C41H79N2O5P/c1-5-9-11-13-15-17-19-21-23-25-27-29-35-47-49(46,48-36-30-28-26-24-22-20-18-16-14-12-10-6-2)41(42-33-34-43(7-3)8-4)38-31-32-39(44)40(45)37-38/h31-32,37,41-42,44-45H,5-30,33-36H2,1-4H3 |
InChI Key |
FBHHXUJQQWKTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(C(C1=CC(=C(C=C1)O)O)NCCN(CC)CC)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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